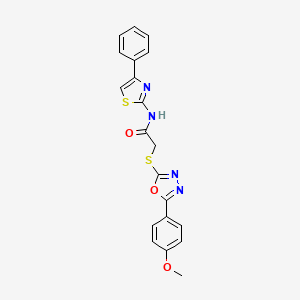

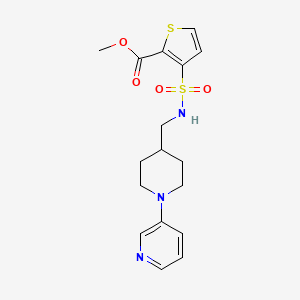

2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely including multicomponent reactions . One such reported method utilizes disulfonic acid imidazolium chloroaluminate as a heterogeneous catalyst for the one-pot condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Further exploration of alternative synthetic routes is essential.

Wissenschaftliche Forschungsanwendungen

The compound is a derivative of 1,3,4-oxadiazole, a five-membered aromatic ring that is a significant pharmacophore in medicinal chemistry due to its diverse bioactivities. Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. These compounds' ability to interact with different enzymes and receptors through numerous weak interactions makes them valuable in drug development.

Therapeutic Potential

1,3,4-Oxadiazole derivatives have been extensively studied for their therapeutic potential. For instance, these compounds have shown promise in treating various ailments due to their potent bioactivity profile. Their structural feature, which includes pyridine-type nitrogen atoms, aids in effective binding with biological systems, thus eliciting an array of bioactivities. This has spurred research into developing 1,3,4-oxadiazole-based derivatives as medicinal agents (Verma et al., 2019).

Synthetic Strategies and Applications

Significant research has been focused on exploring the synthetic strategies of 1,3,4-oxadiazole derivatives due to their promising applications in various fields. Advanced synthetic methodologies have facilitated the development of compounds with enhanced pharmacological activities. For example, the utilization of these derivatives in the synthesis of polymers, luminescence materials, and as electron-transporting materials demonstrates their versatility beyond pharmaceutical applications (Sharma et al., 2022).

Chemical and Biological Behavior

The chemical and biological behavior of 1,3,4-oxadiazole derivatives has been a subject of considerable interest. These compounds have been demonstrated to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent publications highlight the ongoing research efforts to synthesize novel compounds containing oxadiazole rings and assess their activities, indicating a promising future for these derivatives in medicinal chemistry (Wang et al., 2022).

Eigenschaften

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-26-15-9-7-14(8-10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDMFWSDDESGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)

![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)